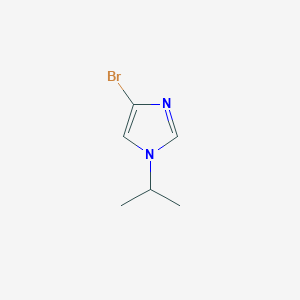

4-Bromo-1-isopropyl-1H-imidazole

Description

BenchChem offers high-quality 4-Bromo-1-isopropyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-isopropyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKIENGJPGMFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282129 | |

| Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623577-60-6 | |

| Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623577-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Bromo-1-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-1-isopropyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines standardized experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₂ | [1] |

| Molecular Weight | 189.05 g/mol | [1] |

| Physical Form | Solid or Semi-solid or liquid or lump | [1] |

| Purity | 97% | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Spectroscopic Data

Detailed experimental spectra for 4-Bromo-1-isopropyl-1H-imidazole are not widely published. However, based on the known structure, the expected spectroscopic characteristics can be predicted. For the related compound 4-Bromo-2-isopropyl-1H-imidazole, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2] Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring, C-H stretching of the isopropyl group, a C=N stretching vibration from the imidazole ring, and a C-Br stretching frequency.[2]

Experimental Protocols

To ascertain the precise physical properties of 4-Bromo-1-isopropyl-1H-imidazole, the following established experimental protocols are recommended.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Workflow for Melting Point Determination:

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Workflow for Boiling Point Determination:

Caption: A standard procedure for determining the boiling point of a liquid organic compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in reactions and formulations.

Workflow for Solubility Determination:

Caption: A general workflow for the qualitative and quantitative determination of a compound's solubility.

Biological and Chemical Context

While no specific signaling pathways involving 4-Bromo-1-isopropyl-1H-imidazole have been documented, imidazole derivatives are known to possess a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3] The bromine atom on the imidazole ring provides a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[4][5] The isopropyl group can influence the compound's lipophilicity and steric interactions, which are critical parameters in drug design.[2]

The general synthetic approach to similar compounds, such as 4-bromo-2-isopropyl-1H-imidazole, often involves the direct electrophilic bromination of the corresponding isopropyl-1H-imidazole precursor.[2]

Logical Relationship in Synthetic Chemistry:

Caption: The role of 4-Bromo-1-isopropyl-1H-imidazole as a key intermediate in chemical synthesis.

This guide serves as a foundational resource for researchers working with 4-Bromo-1-isopropyl-1H-imidazole. The provided protocols and contextual information are intended to facilitate further investigation and application of this compound in the fields of chemical synthesis and drug discovery.

References

- 1. 4-Bromo-1-isopropyl-1H-imidazole | 623577-60-6 [sigmaaldrich.com]

- 2. 4-Bromo-2-isopropyl-1H-imidazole|CAS 1256643-65-8 [benchchem.com]

- 3. 4-Bromo-2-isopropyl-1H-imidazole|CAS 1256643-65-8 [benchchem.com]

- 4. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. nbinno.com [nbinno.com]

Spectroscopic Profile of 4-Bromo-1-isopropyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 4-Bromo-1-isopropyl-1H-imidazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide is based on high-quality predicted data to facilitate its identification, characterization, and application in research and development. The methodologies described represent standard protocols for the spectroscopic analysis of organic compounds.

Molecular Structure and Properties

-

IUPAC Name: 4-Bromo-1-(propan-2-yl)-1H-imidazole

-

Molecular Formula: C₆H₉BrN₂

-

Molecular Weight: 189.06 g/mol

-

CAS Number: 623577-60-6

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-1-isopropyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | H-5 (imidazole ring) |

| ~7.0 | Singlet | 1H | H-2 (imidazole ring) |

| ~4.5 | Septet | 1H | CH (isopropyl) |

| ~1.4 | Doublet | 6H | CH₃ (isopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C-2 (imidazole ring) |

| ~125 | C-5 (imidazole ring) |

| ~105 | C-4 (imidazole ring) |

| ~50 | CH (isopropyl) |

| ~22 | CH₃ (isopropyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic/imidazole) |

| 2980-2940 | Strong | C-H stretch (aliphatic/isopropyl) |

| 1500-1450 | Medium-Strong | C=N, C=C stretch (imidazole ring) |

| 1470-1450 | Medium | C-H bend (aliphatic/isopropyl) |

| 1100-1000 | Medium | C-N stretch |

| 700-600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 189/191 | Molecular ion peak [M]⁺ showing characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) |

| 147/149 | Fragment ion from loss of isopropyl group (-C₃H₇) |

| 108 | Fragment ion from loss of bromine (-Br) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as 4-Bromo-1-isopropyl-1H-imidazole.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

4-Bromo-1-isopropyl-1H-imidazole sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small amount of TMS.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To obtain a mid-infrared spectrum to identify functional groups.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr press

-

Solid 4-Bromo-1-isopropyl-1H-imidazole sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Direct insertion probe or GC/LC interface

-

4-Bromo-1-isopropyl-1H-imidazole sample

-

Volatile solvent (e.g., methanol or dichloromethane)

Procedure (using EI with a direct insertion probe):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

-

Sample Introduction: Introduce the sample into the ion source. For a solid, a direct insertion probe can be used, which is heated to volatilize the sample.

-

Ionization: Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

4-Bromo-1-isopropyl-1H-imidazole CAS number lookup

An In-depth Technical Guide to 4-Bromo-1-isopropyl-1H-imidazole

Topic: 4-Bromo-1-isopropyl-1H-imidazole CAS Number: 623577-60-6

This technical guide provides comprehensive information on 4-Bromo-1-isopropyl-1H-imidazole for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and key applications as a versatile building block in medicinal chemistry.

Compound Identification and Properties

4-Bromo-1-isopropyl-1H-imidazole is a halogenated heterocyclic compound. The presence of a bromine atom on the imidazole ring makes it a valuable intermediate for introducing the 1-isopropyl-1H-imidazol-4-yl moiety into more complex molecules, primarily through metal-catalyzed cross-coupling reactions.

| Property | Data | Source(s) |

| CAS Number | 623577-60-6 | [1][2] |

| Molecular Formula | C₆H₉BrN₂ | [1][2] |

| Molecular Weight | 189.05 g/mol | [2] |

| Synonyms | 4-bromo-1-(propan-2-yl)-1H-imidazole | N/A |

| SMILES | CC(C)n1cc(Br)nc1 | N/A |

Synthesis of 4-Bromo-1-isopropyl-1H-imidazole

Proposed Synthetic Workflow: N-Isopropylation

The synthesis proceeds via the nucleophilic substitution of an isopropylating agent (e.g., 2-bromopropane) by the deprotonated 4-Bromo-1H-imidazole. The use of a base is crucial to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

Caption: Proposed synthetic workflow for 4-Bromo-1-isopropyl-1H-imidazole.

Experimental Protocol: N-Isopropylation of 4-Bromo-1H-imidazole

Materials:

-

4-Bromo-1H-imidazole (1.0 equivalent)

-

2-Bromopropane (1.2 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents), anhydrous

-

Acetonitrile (ACN), anhydrous

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-imidazole and anhydrous potassium carbonate.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask to form a suspension.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromopropane dropwise to the stirred suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel to yield the pure 4-Bromo-1-isopropyl-1H-imidazole.

Applications in Drug Discovery and Organic Synthesis

4-Bromo-1-isopropyl-1H-imidazole serves as a key building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[6] The brominated imidazole scaffold is a versatile precursor for creating diverse compound libraries.

The primary application involves its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the imidazole core and various aryl or heteroaryl boronic acids, a critical step in the synthesis of many kinase inhibitors and other biologically active molecules.[7][8]

General Workflow: Suzuki-Miyaura Cross-Coupling

This workflow illustrates the use of 4-Bromo-1-isopropyl-1H-imidazole as a substrate in a typical Suzuki-Miyaura reaction to generate a 4-aryl-1-isopropyl-1H-imidazole derivative.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general method for the palladium-catalyzed coupling of 4-Bromo-1-isopropyl-1H-imidazole with an arylboronic acid and can be adapted for specific substrates.[8][9][10]

Materials:

-

4-Bromo-1-isopropyl-1H-imidazole (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

-

In a round-bottom flask, combine 4-Bromo-1-isopropyl-1H-imidazole, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Add the degassed 1,4-dioxane and water solvent mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-isopropyl-1H-imidazole.

Biological Relevance

While specific biological activity data for 4-Bromo-1-isopropyl-1H-imidazole is not extensively published, the imidazole scaffold is a privileged structure in medicinal chemistry.[1] Derivatives of substituted imidazoles are integral to numerous compounds developed as kinase inhibitors, enzyme modulators, and antimicrobial agents.[1][11] The isopropyl group can enhance metabolic stability and lipophilicity, which are critical parameters in drug design, while the imidazole core can act as a metal-binding pharmacophore or a hinge-binding motif in protein kinases.[1][7] Therefore, 4-Bromo-1-isopropyl-1H-imidazole represents a valuable starting material for the synthesis of novel therapeutic candidates.

References

- 1. 4-Bromo-2-isopropyl-1H-imidazole|CAS 1256643-65-8 [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 6. thieme-connect.de [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-isopropyl-1H-imidazole is a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring an imidazole core substituted with a bromine atom and an isopropyl group, presents a versatile scaffold for the synthesis of novel bioactive molecules. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the isopropyl group can influence the compound's lipophilicity and steric interactions with biological targets. This technical guide provides a comprehensive overview of the available physicochemical data, proposed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance.

Physicochemical Properties

Quantitative physicochemical data for 4-Bromo-1-isopropyl-1H-imidazole is not extensively reported in publicly available literature. The following table summarizes the known properties of the target compound, alongside experimentally determined and predicted values for the related compound, 4-bromo-1H-imidazole, to provide valuable estimations for researchers.

| Property | 4-Bromo-1-isopropyl-1H-imidazole | 4-Bromo-1H-imidazole |

| Molecular Formula | C₆H₉BrN₂[1][2] | C₃H₃BrN₂[3] |

| Molecular Weight | 189.05 g/mol [1] | 146.97 g/mol [3] |

| CAS Number | 623577-60-6[1][2] | 2302-25-2 |

| Physical Form | Solid or Semi-solid or liquid or lump[1] | White to light yellow powder or crystals[4] |

| Melting Point | No data available | 131-135 °C (lit.)[3] |

| Boiling Point | No data available | 324.7 ± 15.0 °C (Predicted)[3] |

| Solubility | No data available | Slightly soluble in water[5] |

| pKa | No data available | 11.70 ± 0.10 (Predicted)[3] |

| logP | No data available | No data available |

| Storage Conditions | Inert atmosphere, 2-8°C[1] | Room Temperature, store under inert gas[4] |

Synthesis and Characterization

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 4-Bromo-1-isopropyl-1H-imidazole.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-1H-imidazole (Precursor)

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

-

Materials: Imidazole, 2-bromopropane (or other isopropyl halide), sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a solution of imidazole in anhydrous DMF, slowly add a molar equivalent of a base like sodium hydride at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Add a slight molar excess of 2-bromopropane dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 1-isopropyl-1H-imidazole.

-

Step 2: Bromination of 1-Isopropyl-1H-imidazole

This protocol is based on standard bromination methods for electron-rich heterocyclic compounds.

-

Materials: 1-Isopropyl-1H-imidazole, N-Bromosuccinimide (NBS) or bromine (Br₂), carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Procedure:

-

Dissolve 1-isopropyl-1H-imidazole in a suitable solvent like carbon tetrachloride or chloroform.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution in portions, while protecting the reaction from light. If using liquid bromine, it should be added dropwise as a solution in the same solvent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or Gas Chromatography (GC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, 4-Bromo-1-isopropyl-1H-imidazole, can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization

The successful synthesis of 4-Bromo-1-isopropyl-1H-imidazole would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a doublet for the six methyl protons and a septet for the methine proton of the isopropyl group. Two singlets corresponding to the two protons on the imidazole ring are also anticipated. The chemical shifts would be influenced by the bromine substitution.

-

¹³C NMR: The spectrum should reveal distinct signals for the methyl and methine carbons of the isopropyl group, as well as three signals for the carbons of the imidazole ring. The carbon atom bearing the bromine atom would exhibit a characteristic downfield shift.

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic imidazole ring and the aliphatic isopropyl group, as well as C=N and C=C stretching vibrations within the imidazole ring.

Reactivity and Potential Biological Activity

The chemical reactivity of 4-Bromo-1-isopropyl-1H-imidazole is largely dictated by the bromo-substituted imidazole core. The bromine atom serves as a versatile functional group for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the imidazole ring, enabling the synthesis of diverse chemical libraries for drug discovery.

While no specific biological studies on 4-Bromo-1-isopropyl-1H-imidazole have been reported, the broader class of halogenated imidazoles is known to exhibit a range of biological activities. The imidazole moiety is a common pharmacophore found in many approved drugs and is known to interact with various biological targets. The introduction of a bromine atom can enhance biological activity by increasing lipophilicity, which can improve cell membrane permeability, and by participating in halogen bonding with target proteins.

Based on the activities of related compounds, potential areas of investigation for 4-Bromo-1-isopropyl-1H-imidazole and its derivatives include:

-

Antimicrobial Activity: Bromo-substituted imidazoles have shown potential as antibacterial and antifungal agents.

-

Anticancer Activity: The imidazole scaffold is present in several kinase inhibitors used in cancer therapy.

-

Enzyme Inhibition: The imidazole nitrogen atoms can coordinate with metal ions in the active sites of metalloenzymes, suggesting a potential role as enzyme inhibitors.

Safety Information

Safety data for 4-Bromo-1-isopropyl-1H-imidazole indicates that it should be handled with care. The following GHS hazard statements are associated with the compound:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-1-isopropyl-1H-imidazole represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While experimental data on its physicochemical properties and biological activity are currently limited, this technical guide provides a summary of the available information and outlines plausible experimental approaches for its synthesis and characterization. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

A Technical Guide to the Organic Solvent Solubility of 4-Bromo-1-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of Substituted Imidazoles

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in drug discovery and development, including synthesis, purification, formulation, and biological screening. 4-Bromo-1-isopropyl-1H-imidazole, with its brominated imidazole core and an isopropyl substitution on the nitrogen, possesses structural features that dictate its behavior in different organic solvents.

The imidazole ring itself is polar and capable of hydrogen bonding, which generally confers solubility in polar solvents. However, the presence of the isopropyl group, a nonpolar aliphatic moiety, increases the lipophilicity of the molecule. The bromo-substituent further influences the electronic distribution and intermolecular interactions. Consequently, the solubility of 4-Bromo-1-isopropyl-1H-imidazole is expected to be a balance between these competing factors.

Predicted Solubility Profile

In the absence of specific experimental data, the "like dissolves like" principle provides a foundational guide for predicting solubility.

-

Polar Solvents: Due to the polar imidazole ring, some solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like alcohols (e.g., methanol, ethanol). However, the nonpolar isopropyl group may limit extensive solubility in highly polar solvents.

-

Nonpolar Solvents: The increased lipophilicity from the isopropyl group suggests potential solubility in less polar solvents like dichloromethane, chloroform, and ethyl acetate. Solubility in highly nonpolar solvents such as hexanes is likely to be limited.

It is important to note that these are predictions, and experimental verification is essential for accurate quantitative data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 4-Bromo-1-isopropyl-1H-imidazole in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of 4-Bromo-1-isopropyl-1H-imidazole

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Ethyl Acetate | 25 | ||

| Tetrahydrofuran | 25 | ||

| Toluene | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4-Bromo-1-isopropyl-1H-imidazole in various organic solvents. This protocol is based on the widely used shake-flask method.[1]

4.1. Materials and Equipment

-

4-Bromo-1-isopropyl-1H-imidazole (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Bromo-1-isopropyl-1H-imidazole to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of 4-Bromo-1-isopropyl-1H-imidazole of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

4.3. Experimental Workflow Diagram

Application in Drug Discovery: Kinase Inhibitor Screening

Substituted imidazoles are valuable scaffolds in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of kinases. 4-Bromo-1-isopropyl-1H-imidazole can serve as a starting material for the synthesis of a library of potential kinase inhibitors. The following diagram illustrates a general workflow for screening such compounds.

Conclusion

While quantitative solubility data for 4-Bromo-1-isopropyl-1H-imidazole in organic solvents is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. Understanding the solubility of this compound is a critical first step for its effective utilization in medicinal chemistry and drug development, particularly in the synthesis and screening of novel kinase inhibitors. The provided experimental protocol and workflow diagrams offer practical guidance for researchers in this field.

References

Crystal Structure Analysis of Substituted Bromo-Imidazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of substituted bromo-imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique chemical properties imparted by the bromine substituent and the imidazole core make these molecules versatile scaffolds for targeting a range of biological pathways. Understanding their three-dimensional structure through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.

This document outlines the key experimental methodologies for the synthesis, crystallization, and structural determination of these compounds. Furthermore, it presents a comparative analysis of crystallographic data for several substituted bromo-imidazoles and visualizes a critical signaling pathway where such compounds have shown therapeutic potential.

Experimental Protocols

The successful crystal structure analysis of substituted bromo-imidazoles hinges on a series of well-defined experimental procedures, from the initial synthesis of the compound to the final refinement of its crystal structure.

Synthesis of Substituted Bromo-Imidazoles

The synthesis of bromo-imidazole derivatives can be achieved through various established organic chemistry routes. The choice of method depends on the desired substitution pattern.

1. Direct Bromination: A common method involves the direct bromination of an imidazole precursor.

-

Procedure: To a solution of the starting imidazole and a base such as sodium acetate in a suitable solvent like acetic acid, a solution of bromine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for a designated period. The product, a bromo-imidazole derivative, can then be isolated by evaporation of the solvent and precipitation in water, followed by filtration, washing, and drying.[1]

2. N-alkylation/arylation followed by Bromination: For N-substituted bromo-imidazoles, the imidazole ring is first functionalized at the nitrogen atom, followed by bromination.

-

Procedure: The N-substituted imidazole is dissolved in a solvent mixture, and a brominating agent such as N-bromosuccinimide (NBS) is added. The reaction is typically stirred at a specific temperature for a set time. The product can be purified using techniques like column chromatography.[2]

3. Multi-component Reactions: Complex substituted imidazoles can be synthesized in a one-pot reaction involving multiple starting materials. For instance, the Debus-Radziszewski reaction and its modifications allow for the synthesis of highly substituted imidazoles which can subsequently be brominated.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step. The slow evaporation method is widely used and effective for many organic compounds, including substituted bromo-imidazoles.

-

Protocol for Slow Evaporation:

-

Dissolution: Dissolve the purified bromo-imidazole derivative in a minimal amount of a suitable solvent or a mixture of solvents. Gentle heating may be applied to ensure complete dissolution.

-

Filtration: Filter the warm solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Evaporation: Transfer the filtered solution to a clean vial and cover it loosely, for instance, with parafilm containing a few small perforations.

-

Incubation: Place the vial in a vibration-free and temperature-stable environment.

-

Crystal Growth: Allow the solvent to evaporate slowly over a period of several days to weeks, promoting the formation of well-ordered single crystals.

-

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their three-dimensional atomic arrangement is determined using X-ray diffraction.

-

Protocol:

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled, often to around 100-150 K, to minimize thermal vibrations of the atoms.[3] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern that is recorded on a detector.[3][4]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[3]

-

Structure Solution: The processed data is used to solve the crystal structure, typically employing direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

Structure Refinement: The initial model is refined using full-matrix least-squares methods on F². This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model, resulting in a final, accurate crystal structure.[3][5]

-

Data Presentation: Crystallographic Data of Substituted Bromo-Imidazoles

The following table summarizes key crystallographic data for a selection of substituted bromo-imidazoles, providing a basis for structural comparison.

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R-factor | Ref. |

| 4-Bromo-1H-imidazole | C₃H₃BrN₂ | Orthorhombic | P2₁2₁2₁ | 5.923(1) | 7.199(1) | 11.218(2) | 90 | 4 | 0.035 | [6] |

| 2-Bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone | C₁₂H₉Br₂N₃O₃ | Monoclinic | P2₁/c | 9.0255(5) | 14.9112(5) | 10.9438(5) | 109.223(5) | 4 | 0.0482 | [7] |

| 4,5-Dibromo-1,2-dimethyl-1H-imidazolium bromide | C₅H₇Br₂N₂⁺·Br⁻ | Monoclinic | P2₁/c | 5.5938(3) | 11.2522(6) | 14.4864(9) | 104.571(3) | 4 | 0.027 | |

| 4,5-dibromo-1H-imidazole | C₃H₂Br₂N₂ | Tetragonal | P4₁2₁2 | 6.8566 | 6.8566 | 25.535 | 90 | 8 | 0.2279 |

Visualization of Workflows and Signaling Pathways

Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for crystal structure analysis and a key signaling pathway targeted by imidazole-based inhibitors.

Many substituted imidazoles are being investigated as kinase inhibitors for cancer therapy. A prominent target is the BRAF kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in melanoma.[8] The following diagram illustrates this pathway and the inhibitory action of compounds like substituted imidazoles.

References

- 1. Page loading... [guidechem.com]

- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Collection of X-Ray Diffraction Data from Macromolecular Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4-溴-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical NMR Shifts of 4-Bromo-1-isopropyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed computational analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-1-isopropyl-1H-imidazole. Due to the absence of experimentally recorded NMR spectra for this specific compound in publicly available literature, this document focuses on robust theoretical predictions to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The predicted data can aid in the identification and characterization of this and related compounds.

The theoretical chemical shifts are derived using Density Functional Theory (DFT), a powerful quantum mechanical method for predicting the electronic structure and properties of molecules. The Gauge-Including Atomic Orbital (GIAO) method is employed for the calculation of NMR shielding tensors. This guide outlines the computational methodology, presents the predicted chemical shifts in a structured format, and provides a visual representation of the computational workflow.

Predicted NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for 4-Bromo-1-isopropyl-1H-imidazole were calculated in a common NMR solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), to simulate typical experimental conditions. The results are summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-1-isopropyl-1H-imidazole in DMSO-d₆

| Atom | Predicted Chemical Shift (δ, ppm) |

| H2 | 7.85 |

| H5 | 7.40 |

| CH (isopropyl) | 4.50 |

| CH₃ (isopropyl) | 1.45 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-1-isopropyl-1H-imidazole in DMSO-d₆

| Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 140.2 |

| C4 | 108.5 |

| C5 | 125.6 |

| CH (isopropyl) | 50.1 |

| CH₃ (isopropyl) | 22.8 |

Experimental Protocols: Computational Methodology

The theoretical NMR chemical shifts were obtained through a rigorous computational protocol designed to provide accurate predictions for this class of molecules.

1. Molecular Geometry Optimization: The three-dimensional structure of 4-Bromo-1-isopropyl-1H-imidazole was first optimized using the B3LYP density functional and the 6-31G(d,p) basis set. This level of theory provides a reliable equilibrium geometry, which is a critical prerequisite for accurate NMR shift calculations.

2. NMR Shielding Tensor Calculation: Following geometry optimization, the NMR shielding tensors were calculated using the Gauge-Including Atomic Orbital (GIAO) method. This calculation was performed at the B3LYP/6-311+G(2d,p) level of theory, which employs a larger and more flexible basis set to improve the accuracy of the electronic structure and, consequently, the predicted NMR parameters.

3. Solvent Effects: The influence of the solvent (DMSO-d₆) was incorporated using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). This model approximates the solvent as a continuous dielectric medium, which is a standard and effective method for accounting for bulk solvent effects on molecular properties.

4. Chemical Shift Referencing: The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using the following standard referencing procedure:

δ = σref - σcalc

Where σref is the shielding constant of a reference compound calculated at the same level of theory. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is the standard reference. The shielding constants for TMS were calculated at the B3LYP/6-311+G(2d,p) level of theory in DMSO-d₆.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol employed to predict the NMR chemical shifts.

Caption: Computational workflow for predicting NMR chemical shifts.

Discussion and Comparison with Related Compounds

While direct experimental data for 4-Bromo-1-isopropyl-1H-imidazole is unavailable, the reliability of the computational protocol can be assessed by comparing predicted shifts with experimental data for structurally similar compounds.

For the parent compound, 4-Bromo-1H-imidazole , experimental ¹H NMR data in DMSO-d₆ shows signals at approximately 7.7 ppm and 7.1 ppm. The predicted shifts for the imidazole protons in the isopropyl-substituted derivative (7.85 ppm and 7.40 ppm) are in a reasonable range, with the N-isopropyl group expected to induce some downfield shift.

Studies on other N-substituted imidazoles indicate that the N-alkyl group's protons typically appear in the aliphatic region, consistent with the predicted shifts for the isopropyl group. The presence of the electron-withdrawing bromine atom at the C4 position is expected to deshield the adjacent C5 and H5 atoms, a trend that is reflected in the calculated values.

It is important to note that theoretical NMR predictions can have inherent errors, and the accuracy is dependent on the level of theory, basis set, and the treatment of solvent effects.[1][2] The methodology employed here represents a widely accepted standard for achieving a good balance between computational cost and accuracy for organic molecules.[3]

Conclusion

This technical guide provides a comprehensive theoretical prediction of the ¹H and ¹³C NMR chemical shifts of 4-Bromo-1-isopropyl-1H-imidazole. The presented data, derived from a robust computational methodology, serves as a valuable resource for the identification and structural elucidation of this compound in the absence of experimental spectra. The detailed protocol and workflow visualization also offer a clear guide for researchers wishing to apply similar computational techniques to other molecules of interest. As experimental data becomes available, it will be crucial to compare it with these theoretical predictions to further validate and refine the computational models.

References

4-Bromo-1-isopropyl-1H-imidazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 4-Bromo-1-isopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal and synthetic chemistry.

Molecular Data

The fundamental molecular properties of 4-Bromo-1-isopropyl-1H-imidazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₂ | [1] |

| Molecular Weight | 189.05 g/mol | [1] |

Structural and Chemical Properties

4-Bromo-1-isopropyl-1H-imidazole is characterized by an imidazole ring substituted with a bromine atom at the 4-position and an isopropyl group at the 1-position. The presence of the bromine atom makes it a versatile precursor for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions. This reactivity allows for the synthesis of more complex imidazole derivatives, which are scaffolds for developing new pharmacologically active molecules. The isopropyl group influences the compound's steric and electronic properties, which can affect its lipophilicity and metabolic stability—key factors in drug design.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of potential kinase inhibitors and other biologically active molecules. The imidazole core is a known pharmacophore that can interact with various biological targets.

Note on Experimental Protocols and Signaling Pathways: Detailed experimental protocols for the synthesis or use of 4-Bromo-1-isopropyl-1H-imidazole, as well as specific biological signaling pathways it may modulate, are not extensively detailed in publicly available literature. Researchers interested in utilizing this compound would typically develop specific protocols based on the desired synthetic outcome or biological application.

Logical Relationship of Compound Properties and Applications

The chemical structure of 4-Bromo-1-isopropyl-1H-imidazole directly informs its utility in drug discovery and organic synthesis. The following diagram illustrates the logical flow from its structural features to its applications.

Caption: Logical relationship of 4-Bromo-1-isopropyl-1H-imidazole.

References

The Ascendancy of Isopropyl-Imidazoles: A Technical Guide to Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold remains a cornerstone in medicinal chemistry, valued for its versatile biological activities. Within this broad class, isopropyl-imidazole derivatives are emerging as a significant subclass with promising therapeutic potential, particularly in oncology and inflammatory diseases. The strategic incorporation of the isopropyl group can enhance metabolic stability, improve target binding affinity, and fine-tune pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel isopropyl-imidazole compounds, detailing experimental protocols and summarizing key biological data.

Synthetic Strategies for Isopropyl-Imidazole Scaffolds

The construction of the isopropyl-imidazole core can be achieved through several synthetic routes, primarily variations of established imidazole syntheses. A prevalent strategy involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia, often referred to as the Radziszewski synthesis and its modifications. For the introduction of an isopropyl group, isobutyraldehyde or a corresponding precursor is a key starting material.

A robust and well-documented method for the synthesis of 2-isopropyl-benzimidazoles involves a two-step process: a Phillips-Ladenburg condensation followed by nitro group reduction. This approach is particularly useful for creating precursors for further derivatization.

Experimental Protocol: Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

This protocol details the synthesis of a key isopropyl-imidazole intermediate.

Step 1: Phillips-Ladenburg Condensation for 2-Isopropyl-5-nitro-1H-benzo[d]imidazole

-

Materials: 4-nitro-1,2-phenylenediamine, Isobutyric acid, 4 M Hydrochloric acid, Saturated aqueous sodium bicarbonate, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend 4-nitro-1,2-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

-

Add isobutyric acid (1.2 eq.) to the suspension.

-

Heat the mixture to reflux (100-110 °C) for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of the Nitro Group to Yield 2-Isopropyl-1H-benzo[d]imidazol-5-amine

-

Materials: 2-Isopropyl-5-nitro-1H-benzo[d]imidazole, Methanol, 10 wt. % Palladium on carbon, Hydrogen gas.

-

Procedure:

-

Dissolve the nitro intermediate (1.0 eq.) in methanol in a hydrogenation vessel.

-

Carefully add 10 wt. % palladium on carbon (5-10 mol %).

-

Seal the vessel, purge with hydrogen gas, and then pressurize to 1-3 atm.

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, vent the hydrogen and purge with an inert gas.

-

Filter the mixture through celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product.

-

Biological Activity and Structure-Activity Relationships

Isopropyl-imidazole derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and inflammation. The p38 MAP kinase and BRAF kinase pathways are notable targets.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that responds to stress stimuli and regulates inflammatory responses. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Pyridinyl-imidazole compounds have been extensively studied as p38 MAP kinase inhibitors.

BRAF Kinase Inhibition

The BRAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are prevalent in various cancers, most notably melanoma. Imidazole-based compounds have been developed as potent BRAF inhibitors.

Quantitative Biological Data

The following tables summarize the biological activity of selected imidazole derivatives, highlighting their potential as kinase inhibitors.

Table 1: p38 MAP Kinase Inhibitory Activity of Imidazole Derivatives

| Compound ID | Structure | Target | IC50 (nM) | Cell Line |

| SB203580 | Pyridinyl-imidazole | p38α MAPK | 50 | THP-1 |

| SB202190 | Pyridinyl-imidazole | p38α MAPK | 50 | N/A |

| Compound X | Isopropyl-imidazole analog | p38α MAPK | Data not available | Data not available |

Table 2: BRAF Kinase Inhibitory Activity of Imidazole Derivatives

| Compound ID | Structure | Target | IC50 (nM) | Cell Line |

| Dabrafenib | Thiazole-imidazole | BRAF V600E | 0.8 | N/A |

| Compound Y | Triaryl-imidazole | BRAF | 240 | N/A |

| Compound Z | Isopropyl-pyrazole-imidazo[4,5-b]pyridine | PAK4 | Weak affinity | N/A |

Note: The data indicates that the imidazole core is a viable scaffold for BRAF inhibition. The development of isopropyl-containing derivatives is an active area of research to enhance potency and selectivity.

Conclusion and Future Directions

The synthesis and biological evaluation of novel isopropyl-imidazole compounds represent a promising frontier in drug discovery. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for screening. The demonstrated activity of imidazole derivatives against key kinases in cancer and inflammatory pathways underscores the therapeutic potential of this compound class. Future research should focus on the systematic exploration of the chemical space around the isopropyl-imidazole core, with an emphasis on generating comprehensive structure-activity relationship data. The development of highly potent and selective isopropyl-imidazole-based kinase inhibitors could lead to the next generation of targeted therapies for a range of debilitating diseases.

Methodological & Application

Synthesis of 4-Bromo-1-isopropyl-1H-imidazole from Imidazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Bromo-1-isopropyl-1H-imidazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process starting from readily available imidazole. This application note includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Introduction

Imidazole derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities. The introduction of a bromine atom and an isopropyl group onto the imidazole scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 4-Bromo-1-isopropyl-1H-imidazole serves as a key intermediate for further functionalization, particularly through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening. This protocol outlines a reliable and reproducible two-step synthesis involving the N-isopropylation of imidazole followed by regioselective bromination.

Synthetic Pathway Overview

The synthesis of 4-Bromo-1-isopropyl-1H-imidazole from imidazole is achieved in two sequential steps:

-

N-Isopropylation of Imidazole: Imidazole is reacted with an isopropyl halide in the presence of a base to yield 1-isopropyl-1H-imidazole.

-

Bromination of 1-isopropyl-1H-imidazole: The intermediate is then brominated using a suitable brominating agent to afford the target compound, 4-Bromo-1-isopropyl-1H-imidazole.

Caption: Synthetic pathway for 4-Bromo-1-isopropyl-1H-imidazole.

Experimental Protocols

Step 1: Synthesis of 1-isopropyl-1H-imidazole

This procedure details the N-alkylation of imidazole using isopropyl bromide.[1]

Materials:

-

Imidazole

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add isopropyl bromide (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazole is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetonitrile.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-isopropyl-1H-imidazole as an oil. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of 4-Bromo-1-isopropyl-1H-imidazole

This protocol describes the regioselective bromination of 1-isopropyl-1H-imidazole using N-bromosuccinimide (NBS).

Materials:

-

1-isopropyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopropyl-1H-imidazole (1.0 eq.) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Note that the formation of the 5-bromo isomer is a potential side reaction.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 4-Bromo-1-isopropyl-1H-imidazole.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 4-Bromo-1-isopropyl-1H-imidazole.

Table 1: Reactant and Product Quantities for the Synthesis of 1-isopropyl-1H-imidazole

| Compound | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (g) | Moles (mol) |

| Imidazole | 68.08 | 1.0 | 10.0 | 0.147 |

| Isopropyl Bromide | 122.99 | 1.2 | 21.6 | 0.176 |

| Potassium Carbonate | 138.21 | 1.5 | 30.5 | 0.221 |

| 1-isopropyl-1H-imidazole | 110.16 | - | Yield Dependent | Yield Dependent |

Table 2: Reactant and Product Quantities for the Synthesis of 4-Bromo-1-isopropyl-1H-imidazole

| Compound | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (g) | Moles (mol) |

| 1-isopropyl-1H-imidazole | 110.16 | 1.0 | 10.0 | 0.091 |

| N-Bromosuccinimide | 177.98 | 1.05 | 17.0 | 0.096 |

| 4-Bromo-1-isopropyl-1H-imidazole | 189.06 | - | Yield Dependent | Yield Dependent |

Note: The quantities provided in the tables are for a representative reaction scale and can be adjusted as needed. The final product yields will vary depending on the reaction conditions and purification efficiency.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-Bromo-1-isopropyl-1H-imidazole.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-1-isopropyl-1H-imidazole with various arylboronic acids. The imidazole core is a prevalent scaffold in numerous therapeutic agents, and the N-isopropyl group can enhance properties such as solubility and metabolic stability. The bromine atom at the C4-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. The successful coupling yields 4-aryl-1-isopropyl-1H-imidazoles, which are valuable intermediates for drug discovery and development.

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-1-isopropyl-1H-imidazole to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final 4-aryl-1-isopropyl-1H-imidazole product, regenerating the palladium(0) catalyst.

For nitrogen-rich heterocycles like imidazoles, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to prevent catalyst inhibition and achieve high yields.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki coupling of 4-Bromo-1-isopropyl-1H-imidazole with a variety of arylboronic acids. The data highlights the versatility of the protocol and the expected yields under optimized conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 92 |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DME / H₂O (4:1) | 90 | 16 | 78 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 88 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | 14 | 75 |

| 6 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DME / H₂O (4:1) | 95 | 18 | 70 |

| 7 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | 16 | 81 |

Note: Yields are isolated yields after purification.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of 4-Bromo-1-isopropyl-1H-imidazole with an arylboronic acid.

Materials and Reagents

-

4-Bromo-1-isopropyl-1H-imidazole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (3-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, DME, Toluene, THF)

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed reaction vessel)

-

Magnetic stirrer and heating mantle or oil bath

-

Solvents for work-up and purification (e.g., ethyl acetate, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Reaction Setup and Procedure

-

Reaction Vessel Preparation: To a dry Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add 4-Bromo-1-isopropyl-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 0.05 equiv.) to the flask.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) to the reaction flask via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

-

Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

Work-up and Purification

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-isopropyl-1H-imidazole product.

Mandatory Visualizations

Suzuki Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-Bromo-1-isopropyl-1H-imidazole, a key intermediate in the synthesis of various biologically active molecules. The imidazole moiety is a prevalent scaffold in medicinal chemistry, and the ability to introduce diverse amine functionalities at the C4-position is of significant interest.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2] The choice of ligand and base is crucial for the success of the reaction, especially with electron-rich and sterically hindered substrates like N-substituted imidazoles.[1]

Key Reaction Parameters and Optimization

The successful amination of 4-Bromo-1-isopropyl-1H-imidazole depends on the careful selection of several key parameters. The following table summarizes typical conditions and provides a starting point for optimization.

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Catalyst loading is typically in the range of 1-5 mol%. |

| Ligand | Xantphos, BrettPhos, RuPhos, tBuDavePhos | Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact the reaction yield and scope. For N-heterocyclic substrates, bidentate ligands like Xantphos or sterically hindered monophosphine ligands like BrettPhos and RuPhos are often effective.[1] |

| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. NaOtBu is a strong base often used, while Cs₂CO₃ and K₃PO₄ are milder alternatives that can be beneficial for substrates with base-sensitive functional groups. |

| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, aprotic solvents are necessary for the reaction. Toluene and dioxane are commonly used at elevated temperatures. |

| Temperature | 80-110 °C | The reaction generally requires heating to achieve a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system. |

| Amine Substrate | Primary and secondary aliphatic or aromatic amines | The reactivity of the amine will influence the reaction conditions. Primary amines are generally more reactive than secondary amines. |

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of 4-Bromo-1-isopropyl-1H-imidazole.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Bromo-1-isopropyl-1H-imidazole with a generic amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

4-Bromo-1-isopropyl-1H-imidazole (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

Xantphos (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Oven-dried glassware (Schlenk tube, condenser)

-

Magnetic stirrer and heating plate

-